TAS4464 hydrochloride

NAE inhibitor potency enzymatic IC50 comparison neddylation inhibition

TAS4464 hydrochloride (CAS 1848959-11-4) provides maximal NAE inhibition at 0.955 nM, 4.9-fold lower than MLN4924. Its prolonged exposure (≥72h above IC90) enables weekly dosing in xenograft models, minimizing animal handling. Ideal for high-sensitivity in vitro assays, selectivity profiling (470-fold over UAE), and hepatotoxicity studies. Select for sustained target engagement and superior pathway modulation.

Molecular Formula C21H24ClFN6O6S
Molecular Weight 543.0 g/mol
Cat. No. B10819669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS4464 hydrochloride
Molecular FormulaC21H24ClFN6O6S
Molecular Weight543.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O.Cl
InChIInChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1
InChIKeyCDCFJYCKNAWPTL-WVAMHNCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAS4464 Hydrochloride: A Highly Potent and Selective NEDD8-Activating Enzyme (NAE) Inhibitor


TAS4464 hydrochloride (CAS 1848959-11-4) is an investigational small-molecule covalent inhibitor of NEDD8-activating enzyme (NAE), the essential E1 enzyme initiating the neddylation cascade that regulates cullin-RING ubiquitin ligase (CRL)-mediated protein degradation [1]. The compound belongs to the pyrrolo[2,3-d]pyrimidine nucleoside analog class and features a distinctive sulfamoylamino methyl substituent at the 5′ position of the ribofuranose moiety and a 2-ethoxy-6-fluorophenyl ethynyl group at the C5 position of the heterocyclic core [2]. Its mechanism involves ATP-dependent covalent modification of NAE, leading to sustained blockade of cullin neddylation and subsequent accumulation of pro-apoptotic CRL substrates [3].

Why NAE Inhibitors Cannot Be Substituted: Quantitative Differentiation of TAS4464 Hydrochloride from MLN4924


NAE inhibitors are not interchangeable due to substantial differences in potency, selectivity, pharmacokinetics, and clinical safety profiles. TAS4464 hydrochloride demonstrates a 4.9-fold greater enzymatic potency against NAE (IC50 = 0.955 nM) compared to the first-in-class NAE inhibitor MLN4924 (pevonedistat, IC50 = 4.7 nM), with correspondingly enhanced cellular neddylation inhibition and antiproliferative activity across cancer cell lines [1]. Critically, TAS4464 exhibits prolonged target engagement enabling intermittent weekly dosing in xenograft models, whereas MLN4924 requires more frequent administration due to shorter duration of action [2]. Furthermore, while MLN4924 has advanced to Phase 3 trials, TAS4464's clinical development (NCT02978235) was placed on hold due to drug-induced liver injury meeting Hy's Law criteria, representing a distinct safety liability that precludes simple substitution [3]. These differentiated properties mandate compound-specific evaluation in both research and clinical contexts.

Quantitative Evidence Guide: TAS4464 Hydrochloride Versus MLN4924 and Structural Analogs


Enzymatic Potency: 4.9-Fold Superior NAE Inhibition Versus MLN4924

TAS4464 hydrochloride demonstrates a 4.9-fold lower IC50 against NEDD8-activating enzyme compared to MLN4924 (pevonedistat), the prototypical NAE inhibitor [1]. In head-to-head enzymatic assays, TAS4464 achieved an IC50 of 0.955 nM, whereas MLN4924 exhibited an IC50 of 4.7 nM under comparable conditions .

NAE inhibitor potency enzymatic IC50 comparison neddylation inhibition

E1 Enzyme Selectivity Profile: UAE and SAE IC50 Values

TAS4464 hydrochloride exhibits substantial selectivity against related E1 activating enzymes. In comparative profiling, TAS4464 demonstrated IC50 values of 449 nM against UAE (ubiquitin-activating enzyme) and 1,280 nM against SAE (SUMO-activating enzyme), yielding selectivity indices of 470-fold and 1,340-fold over NAE, respectively .

E1 enzyme selectivity off-target inhibition ubiquitin pathway

Cellular Antiproliferative Activity: Comparative GI50 Values in CCRF-CEM Leukemia Cells

In direct head-to-head cellular assays, TAS4464 hydrochloride demonstrated superior antiproliferative potency compared to MLN4924. In CCRF-CEM human acute lymphoblastic leukemia cells, TAS4464 achieved a GI50 of 8.2 nM, whereas MLN4924 exhibited a GI50 of 90 nM under identical culture conditions, representing an 11-fold difference in cellular potency [1].

cancer cell proliferation GI50 comparison leukemia cell models

In Vivo Pharmacokinetics: Prolonged Plasma Exposure Enables Weekly Dosing

TAS4464 hydrochloride demonstrates substantially prolonged plasma exposure compared to MLN4924 in murine models. Following intravenous administration in male Balb/c mice, TAS4464 (50 mg/kg) maintained plasma concentrations above the cellular IC90 for over 72 hours, whereas MLN4924 (60 mg/kg) was rapidly cleared with plasma levels declining below the effective threshold within 24 hours [1]. This extended exposure enables effective weekly or twice-weekly dosing of TAS4464 in xenograft studies, contrasting with MLN4924's requirement for daily administration [2].

pharmacokinetics plasma clearance in vivo dosing regimen

In Vivo Target Engagement: Sustained Neddylation Inhibition in Xenograft Models

TAS4464 hydrochloride produces prolonged target inhibition in vivo, with sustained suppression of cullin neddylation in tumor xenografts lasting beyond 48 hours following a single intravenous dose. In the GRANTA-519 mantle cell lymphoma xenograft model, a single 100 mg/kg IV dose of TAS4464 maintained >80% inhibition of NEDD8-cullin conjugates for at least 72 hours post-administration [1]. In contrast, MLN4924 at clinically relevant doses exhibits target engagement recovery within 24 hours [2].

pharmacodynamics target engagement neddylation inhibition duration

Clinical Development Status and Safety Differentiation: Hy's Law Hepatotoxicity

The clinical development trajectory of TAS4464 hydrochloride represents a critical differentiation point for research applications. The Phase 1/2 trial (NCT02978235) evaluating TAS4464 in patients with multiple myeloma or lymphoma was placed on clinical hold prior to Phase 2 initiation due to cases of drug-induced liver injury meeting Hy's Law criteria [1]. In contrast, MLN4924 (pevonedistat) has completed multiple Phase 3 trials without similar hepatotoxicity signals leading to clinical holds [2]. The trial enrolled 11 patients before termination, with the safety signal emerging during dose escalation [1].

clinical safety hepatotoxicity drug-induced liver injury

Optimal Research Applications for TAS4464 Hydrochloride Based on Quantitative Differentiation


In Vitro Neddylation Pathway Studies Requiring Maximal NAE Potency

TAS4464 hydrochloride is optimally suited for in vitro investigations where maximal NAE inhibition at minimal compound concentrations is required. With an IC50 of 0.955 nM—4.9-fold lower than MLN4924—TAS4464 enables robust suppression of cullin neddylation and CRL substrate accumulation (CDT1, p27, phosphorylated IκBα) at sub-nanomolar to low nanomolar concentrations [1]. This potency advantage is particularly valuable when working with primary cells, patient-derived tumor cells, or cell lines with limited sensitivity to neddylation inhibition, where the 11-fold enhanced cellular GI50 (8.2 nM vs. 90 nM for MLN4924 in CCRF-CEM cells) may be determinative for achieving pathway modulation without confounding cytotoxicity [1].

In Vivo Xenograft Efficacy Studies with Intermittent Dosing Schedules

TAS4464 hydrochloride is the preferred NAE inhibitor for in vivo xenograft studies requiring less frequent dosing. Its prolonged plasma exposure (>72 hours above IC90 following a single 50 mg/kg IV dose) and sustained target engagement (>80% cullin neddylation inhibition for ≥72 hours post-dose) enable weekly or twice-weekly administration schedules that maintain continuous pathway suppression [2]. In contrast, MLN4924's rapid clearance necessitates daily dosing for comparable target coverage [2]. This pharmacokinetic differentiation reduces animal handling, minimizes injection-related stress, and decreases total compound consumption, making TAS4464 particularly advantageous for chronic efficacy studies in hematologic and solid tumor xenograft models [1].

E1 Enzyme Selectivity Profiling and Ubiquitin-Proteasome Pathway Dissection

TAS4464 hydrochloride serves as a highly selective tool compound for isolating NAE-specific effects within the broader ubiquitin-proteasome system. With 470-fold selectivity over UAE and 1,340-fold selectivity over SAE, TAS4464 enables researchers to attribute observed cellular phenotypes specifically to neddylation pathway inhibition rather than confounding modulation of ubiquitination or SUMOylation cascades . This selectivity profile is essential for studies designed to discriminate between the functional roles of distinct E1 activating enzymes and for validating neddylation-dependent versus neddylation-independent mechanisms in cancer cell biology.

Investigative Toxicology: NAE Inhibitor-Associated Hepatotoxicity Mechanisms

TAS4464 hydrochloride presents a unique research opportunity for studying compound-specific hepatotoxicity mechanisms within the NAE inhibitor class. The clinical hold placed on NCT02978235 due to drug-induced liver injury meeting Hy's Law criteria contrasts with the hepatic safety profile of MLN4924, which has advanced through Phase 3 trials without similar findings [3]. For researchers investigating structure-toxicity relationships, off-target liability profiling, or predictive biomarkers of NAE inhibitor-associated hepatotoxicity, TAS4464 provides a critical comparator compound to dissect the molecular determinants of liver injury that distinguish it from MLN4924 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS4464 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.